molecular formula C17H19N3O4S B11043268 4-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

4-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B11043268
M. Wt: 361.4 g/mol
InChI Key: NXOSHXJINBWVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ISOPROPYL-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a pyrazolo-thiazine ring, and various substituents

Preparation Methods

The synthesis of 1-ISOPROPYL-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Formation of the Benzodioxole Moiety: This step involves the methoxylation of a suitable precursor to form the benzodioxole ring.

    Construction of the Pyrazolo-Thiazine Ring: This is achieved through a series of cyclization reactions, often involving the use of reagents such as hydrazine and thiourea.

    Introduction of Substituents: The isopropyl and methyl groups are introduced through alkylation reactions, using reagents like isopropyl bromide and methyl iodide.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often through the use of catalysts and more efficient reaction conditions.

Chemical Reactions Analysis

1-ISOPROPYL-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, using reagents such as sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-ISOPROPYL-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as improved thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 1-ISOPROPYL-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Binding to Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

    Interaction with DNA: The compound can intercalate into DNA, affecting gene expression and cell proliferation.

    Modulation of Signaling Pathways: It can modulate signaling pathways involved in cell growth and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

1-ISOPROPYL-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE can be compared with other similar compounds, such as:

    Benzodioxole Derivatives: These compounds share the benzodioxole moiety and have similar chemical properties.

    Pyrazolo-Thiazine Compounds: These compounds have the pyrazolo-thiazine ring and exhibit similar biological activities.

    Methoxy-Substituted Compounds: Compounds with methoxy groups often have similar reactivity and can undergo similar chemical reactions.

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

4-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C17H19N3O4S/c1-8(2)20-16-13(17(21)19-20)15(25-9(3)18-16)10-5-11(22-4)14-12(6-10)23-7-24-14/h5-6,8,15H,7H2,1-4H3,(H,19,21)

InChI Key

NXOSHXJINBWVMK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC4=C(C(=C3)OC)OCO4)C(=O)NN2C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.